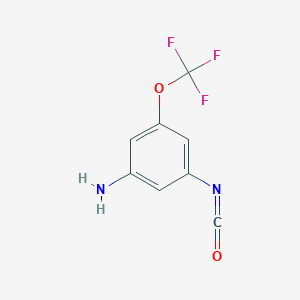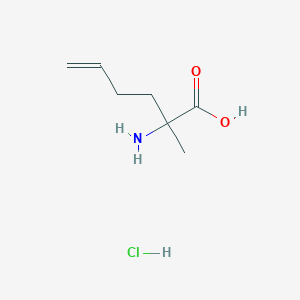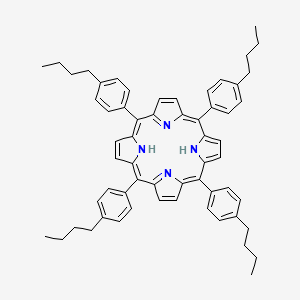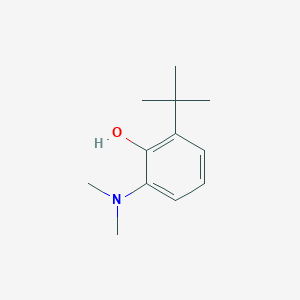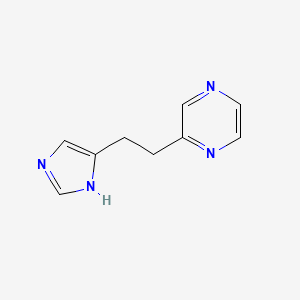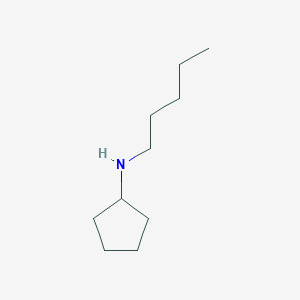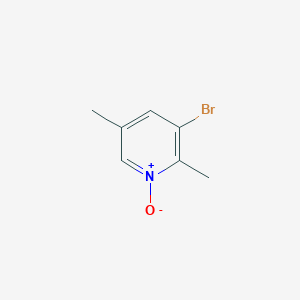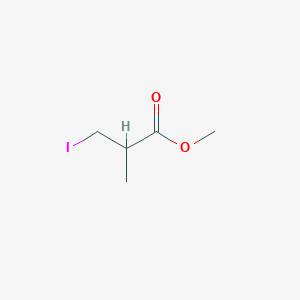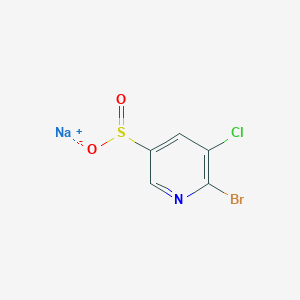
Sodium6-bromo-5-chloropyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium6-bromo-5-chloropyridine-3-sulfinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and sulfonate groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Sodium6-bromo-5-chloropyridine-3-sulfinate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Sodium6-bromo-5-chloropyridine-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
Sodium6-bromo-5-chloropyridine-3-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex molecular architectures.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Sodium6-bromo-5-chloropyridine-3-sulfinate involves its interaction with molecular targets and pathways within biological systems. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with enzymes and receptors. The bromine and chlorine atoms may contribute to the compound’s binding affinity and specificity towards certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-chloropyridine: A closely related compound with similar structural features but lacking the sulfonate group.
5-Bromo-6-chloropyridine-3-sulfonyl chloride: Another derivative with a sulfonyl chloride group instead of a sulfonate group.
Uniqueness
Sodium6-bromo-5-chloropyridine-3-sulfinate is unique due to the presence of the sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C5H2BrClNNaO2S |
|---|---|
Peso molecular |
278.49 g/mol |
Nombre IUPAC |
sodium;6-bromo-5-chloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3BrClNO2S.Na/c6-5-4(7)1-3(2-8-5)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |
Clave InChI |
ZAVGIQPEICGZLP-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=NC(=C1Cl)Br)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


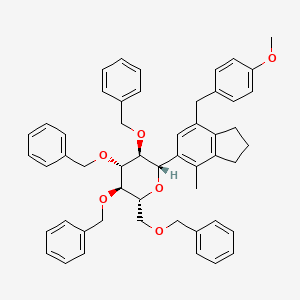
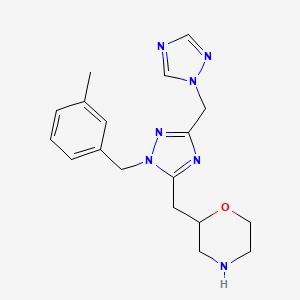
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)

